1,4-Dimethyl-5-nitroimidazole

概要

説明

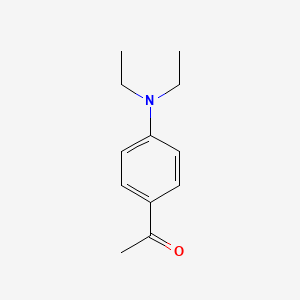

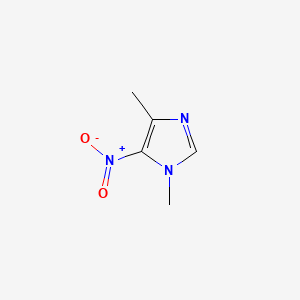

1,4-Dimethyl-5-nitroimidazole is a chemical compound with the molecular formula C5H7N3O2 . It is a derivative of imidazole, a heterocyclic compound that consists of a five-membered ring with two non-adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of 1,4-Dimethyl-5-nitroimidazole and its derivatives has been a subject of research. For instance, imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . Other methods involve the use of nitration reactions and the Van Leusen method .

Molecular Structure Analysis

The molecular structure of 1,4-Dimethyl-5-nitroimidazole consists of a five-membered ring with two non-adjacent nitrogen atoms . The compound has a molecular weight of 141.13 g/mol . Its InChIKey is FEGUTYIXCZDKJV-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions involving 1,4-Dimethyl-5-nitroimidazole are diverse. For instance, it has been used in the synthesis of various molecular hybrids and conjugates bearing the imidazole moiety . Additionally, it has been used in the synthesis of novel enantiopure amides containing the drug-like 5-nitroimidazole scaffold .

Physical And Chemical Properties Analysis

1,4-Dimethyl-5-nitroimidazole has a molecular weight of 141.13 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 63.6 Ų .

科学的研究の応用

Antibacterial Agent

“1,4-Dimethyl-5-nitroimidazole” has been found to exhibit significant in vitro activity against various bacterial strains such as E. coli, S. aureus, and P. aeruginosa . This suggests its potential use as an antibacterial agent in medical treatments.

Antiparasitic Treatment

Compounds containing 5-nitroimidazole, like “1,4-Dimethyl-5-nitroimidazole”, are commonly used in medicine to inhibit the growth of anaerobic bacteria and some protozoa , indicating its application in antiparasitic treatments.

Cancer Research

In cancer research, “1,4-Dimethyl-5-nitroimidazole” has been evaluated for its radiosensitizing properties. Studies compare its effectiveness with other nitroimidazole analogues in ex vivo assays of surviving clonogens and with in vivo tumor growth inhibition .

Synthesis of Imidazoles

The compound also plays a role in the synthesis of imidazoles. It can be used as a precursor or intermediate in the synthesis process, contributing to the development of various imidazole derivatives .

Chemotherapeutic Applications

Due to its diverse pharmacological activities, “1,4-Dimethyl-5-nitroimidazole” is explored for its use as a chemotherapeutic agent with potential anti-cancer, anti-HIV, anti-tuberculosis, and anti-leishmaniasis properties .

Imaging Agents in Medicine

The compound’s properties also make it a candidate for use as an imaging agent in medical diagnostics, aiding in the visualization of certain diseases or conditions .

作用機序

Target of Action

1,4-Dimethyl-5-nitroimidazole, a member of the nitroimidazole class of drugs, primarily targets protozoan infections . The compound is effective against organisms such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia .

Mode of Action

The mode of action of 1,4-Dimethyl-5-nitroimidazole involves a two-step process. Firstly, the compound undergoes reduction and activation through low-redox-potential reactions, mediated by proteins present in the target protozoans . The nitro group of 1,4-Dimethyl-5-nitroimidazole is reduced, generating a free nitro radical . This free nitro radical is believed to be responsible for the compound’s antiprotozoal activity .

Biochemical Pathways

The biochemical pathways affected by 1,4-Dimethyl-5-nitroimidazole involve the disruption of DNA and inhibition of protein synthesis in susceptible bacteria, leading to cell death . The compound acts as a bactericidal and antimicrobial agent . The reduction of the nitro group of 1,4-Dimethyl-5-nitroimidazole is mediated by ferredoxin, which receives an electron from the pyruvate-ferredoxin oxidoreductase (PFOR) complex via conversion of pyruvate to acetyl coenzyme A .

Pharmacokinetics

Upon oral administration, 1,4-Dimethyl-5-nitroimidazole is quickly and completely absorbed, penetrating body tissues and secretions such as saliva, vaginal secretions, and semen . The drug is metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of 1,4-Dimethyl-5-nitroimidazole is the effective treatment of various protozoan infections. The compound’s interaction with its targets leads to the disruption of DNA and inhibition of protein synthesis, causing cell death and effectively treating the infection .

特性

IUPAC Name |

1,4-dimethyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-5(8(9)10)7(2)3-6-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGUTYIXCZDKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206358 | |

| Record name | 1,4-Dimethyl-5-nitro-1H-imidazole (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethyl-5-nitroimidazole | |

CAS RN |

57658-79-4 | |

| Record name | Imidazole, 1,4-dimethyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057658794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethyl-5-nitro-1H-imidazole (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。